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molecular formula C11H13NO5S B092089 8-Hydroxy-1-methylquinolinium methyl sulfate CAS No. 19104-24-6

8-Hydroxy-1-methylquinolinium methyl sulfate

Cat. No. B092089
M. Wt: 271.29 g/mol
InChI Key: CHEJLLKYVOCJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03970454

Procedure details

Into a 2-liter three-neck flask provided with a mechanical agitator, with a reflux-condenser and calcium chloride tube, and with a dropping funnel, one introduces 145 g of 8-hydroxyquinoline (i.e. 1 mole) and 200 ml of dimethyl acetamide. After dissolution of the 8-hydroxyquinoline, one cools the reaction mixture with a bath of ice water and one adds, drop by drop, by means of the dropping funnel, 126 g of freshly distilled methylsulfate (i.e. 1 mole). Shortly after the completion of the addition, a light yellow compound crystallizes little by little. One continues the agitation for 2 hours after the introduction of the methylsulfate and then leaves the mixture to rest overnight in a brine bath. The quaternary salt which is formed is dried, washed with anhydrous ether and recrystallized in methanol. Weight obtained = 219 g; Melting point = 158°C; Yield = 81%.
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[CH3:12][O:13][S:14]([O-:17])(=[O:16])=[O:15]>CC(N(C)C)=O>[CH3:12][O:13][S:14]([O-:17])(=[O:16])=[O:15].[CH3:12][N+:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[OH:1])[CH:7]=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
145 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1 mol
Type
reactant
Smiles
COS(=O)(=O)[O-]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2-liter three-neck flask provided with a mechanical agitator, with a reflux-condenser and calcium chloride tube
ADDITION
Type
ADDITION
Details
adds
ADDITION
Type
ADDITION
Details
Shortly after the completion of the addition
CUSTOM
Type
CUSTOM
Details
a light yellow compound crystallizes little by little
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
leaves the mixture
CUSTOM
Type
CUSTOM
Details
The quaternary salt which is formed
CUSTOM
Type
CUSTOM
Details
is dried
WASH
Type
WASH
Details
washed with anhydrous ether
CUSTOM
Type
CUSTOM
Details
recrystallized in methanol
CUSTOM
Type
CUSTOM
Details
Weight obtained = 219 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COS(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC(=C12)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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